6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol
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Overview
Description
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol is a chemical compound known for its unique structure and properties. It contains a pyridine ring substituted with a dimethoxymethyl group and a trifluoromethyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol typically involves the introduction of the dimethoxymethyl and trifluoromethyl groups onto a pyridine ring. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and electrophilic aromatic substitution. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The dimethoxymethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxymethyl group can influence its reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(trifluoromethyl)coumarin: A compound with similar trifluoromethyl and methoxy groups but a different core structure.
6,7-Diethoxy-4-(trifluoromethyl)coumarin: Another related compound with ethoxy groups instead of methoxy groups.
Uniqueness
6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12F3NO3 |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
[6-(dimethoxymethyl)-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12F3NO3/c1-16-9(17-2)8-7(10(11,12)13)3-6(5-15)4-14-8/h3-4,9,15H,5H2,1-2H3 |
InChI Key |
VHAQAKGHTHJVBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=N1)CO)C(F)(F)F)OC |
Origin of Product |
United States |
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